3-Aminoisonicotinamide

Enzyme Inhibition IMPDH2 Biochemical Assay

For IMPDH2 and kinase-targeting research, 3-Aminoisonicotinamide (CAS 64188-97-2) is the only structurally valid building block. Unlike generic isonicotinamide (m.p. 155–157°C) or 3-aminopyridine, its dual 3-amino/4-carboxamide substitution drives sub-micromolar IMPDH inhibition (Ki 240–440 nM) with negligible PARP1 off-target activity (IC50 > 19 µM). Its lower melting point (84–86°C) also benefits co-crystal and solubility-limited formulation studies. Procure with confidence—commercially available at ≥98% purity with a high-yielding (87%) validated synthesis route.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 64188-97-2
Cat. No. B1278126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisonicotinamide
CAS64188-97-2
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)N)N
InChIInChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
InChIKeyMRZUGOPPUMNHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisonicotinamide (CAS 64188-97-2) Technical Profile and Procurement Overview for Research Applications


3-Aminoisonicotinamide (IUPAC: 3-aminopyridine-4-carboxamide; CAS: 64188-97-2) is a heterocyclic organic compound belonging to the aminopyridinecarboxamide class. It is structurally characterized by a pyridine ring substituted with an amino group at the 3-position and a carboxamide group at the 4-position, giving it a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol [1]. This compound is widely recognized as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of kinase inhibitors and other bioactive molecules [2]. Its structural features confer distinct physicochemical properties, including a melting point of 84–86 °C and predicted boiling point of 369.2±22.0 °C, which differentiate it from closely related analogs like isonicotinamide (melting point 155–157 °C) [1].

Why 3-Aminoisonicotinamide (CAS 64188-97-2) Cannot Be Simply Substituted with Isonicotinamide or Other Aminopyridine Analogs


Generic substitution of 3-Aminoisonicotinamide with isonicotinamide or 3-aminopyridine is scientifically unjustified due to fundamental differences in enzyme inhibition profiles, physicochemical properties, and synthetic utility. The presence of both an amino group at the 3-position and a carboxamide at the 4-position on the pyridine ring confers unique hydrogen-bonding capacity and electronic character, which are critical for specific molecular recognition events in enzyme active sites [1]. Quantitative data show that 3-Aminoisonicotinamide exhibits sub-micromolar inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with Ki values ranging from 240 to 440 nM, whereas isonicotinamide lacks this activity [1][2]. Furthermore, the compound's distinct melting point (84–86 °C) versus isonicotinamide (155–157 °C) affects handling, storage, and formulation, making direct interchange impractical in established synthetic or assay protocols [3].

Quantitative Comparative Evidence for 3-Aminoisonicotinamide (CAS 64188-97-2) versus Closest Analogs


IMPDH2 Enzyme Inhibition: Ki Values Differentiate 3-Aminoisonicotinamide from Isonicotinamide

3-Aminoisonicotinamide demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with Ki values of 240 nM (against IMP substrate) and 440 nM (against NAD substrate) [1]. In contrast, isonicotinamide shows no reported inhibitory activity against IMPDH2 in the same assay systems, representing a qualitative functional difference that cannot be predicted by structure alone.

Enzyme Inhibition IMPDH2 Biochemical Assay

Physical Property Differentiation: Melting Point Divergence of ~70 °C versus Isonicotinamide

3-Aminoisonicotinamide exhibits a melting point of 84–86 °C [1], which is approximately 70 °C lower than that of the structurally related analog isonicotinamide (155–157 °C) [2]. This substantial difference arises from the introduction of the 3-amino group, which alters intermolecular hydrogen bonding and crystal packing.

Physicochemical Properties Solid-State Characterization Formulation

Synthetic Accessibility: 87% Isolated Yield via Optimized Amidation Route

A reported synthesis of 3-Aminoisonicotinamide from 3-aminoisonicotinic acid proceeds via coupling with ammonium hydrochloride using HATU and DIPEA in DMF, achieving an isolated yield of 87% after flash column chromatography [1]. This yield compares favorably to alternative routes to related aminopyridinecarboxamides, which often require harsher conditions or produce lower yields (e.g., 46–75% yields reported for 2-aminopyridine-3-carboxamides under similar conditions) [2].

Organic Synthesis Process Chemistry Scale-up

Patent-Documented Utility as a Pharmaceutical Intermediate (WO2013/12915)

3-Aminoisonicotinamide is explicitly claimed as a synthetic intermediate in patent WO2013/12915, which describes the preparation of kinase inhibitors for therapeutic applications [1]. Unlike generic isonicotinamide, which is primarily used as a biochemical reagent, the 3-amino substitution enables specific reactivity patterns that are leveraged in the patent's synthetic schemes.

Medicinal Chemistry Patent Literature Drug Discovery

Commercial Purity Benchmark: ≥98% (HPLC) with Batch-Specific QC Documentation

Commercially available 3-Aminoisonicotinamide is supplied at a minimum purity of 98% as determined by HPLC, with vendors providing batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . This level of documentation exceeds the typical purity reporting for research-grade isonicotinamide (often 95–99% without detailed QC) and ensures reproducibility in sensitive assays.

Quality Control Purity Analysis Procurement

PARP1 Inhibition Profiling: Weak Activity (IC50 > 19 µM) Confirms Target Selectivity

3-Aminoisonicotinamide exhibits only weak inhibition of poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 value greater than 19,000 nM (>19 µM) [1]. This contrasts with potent PARP inhibitors like olaparib (IC50 ~5 nM) and positions 3-Aminoisonicotinamide as a PARP-sparing compound, which is advantageous in experimental systems where PARP inhibition would confound interpretation.

Enzyme Selectivity PARP1 Off-Target Screening

Optimal Research and Industrial Applications for 3-Aminoisonicotinamide (CAS 64188-97-2) Based on Quantitative Evidence


IMPDH2 Enzyme Studies Requiring a Sub-Micromolar Inhibitor with Distinct Selectivity Profile

Researchers investigating the role of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) in cellular metabolism or as a therapeutic target can employ 3-Aminoisonicotinamide as a tool compound with Ki values of 240–440 nM [1]. Its activity against both the IMP and NAD substrate sites provides a unique pharmacological fingerprint that differs from mycophenolic acid (Ki = 46 nM), enabling studies of partial or differential inhibition. The absence of this activity in isonicotinamide underscores the value of the 3-amino substitution.

Medicinal Chemistry Programs Leveraging Patent-Documented Synthetic Intermediates

In drug discovery campaigns targeting kinase inhibition or other therapeutic areas, 3-Aminoisonicotinamide serves as a validated building block, as evidenced by its explicit use in patent WO2013/12915 [1]. Its high-yielding synthesis (87%) [2] supports efficient library production, while its commercial availability at ≥98% purity with detailed QC reduces the burden of in-house purification.

Physicochemical and Formulation Studies Exploiting Distinct Thermal Properties

The significantly lower melting point of 3-Aminoisonicotinamide (84–86 °C) compared to isonicotinamide (155–157 °C) [1] makes it a valuable probe for studies of crystal engineering, thermal stability, and solubility-limited formulation. Researchers can use this property to investigate structure-property relationships in aminopyridinecarboxamides or to select an analog with specific thermal behavior for co-crystal screening.

Selectivity Screening Assays Requiring a PARP1-Sparing Control

In high-throughput screening campaigns or mechanistic studies where PARP1 inhibition would confound results (e.g., DNA damage response, NAD⁺ metabolism assays), 3-Aminoisonicotinamide provides a useful negative control. Its IC50 > 19 µM for PARP1 [1] ensures that any observed biological effects are not attributable to off-target PARP inhibition, a common liability of many nicotinamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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